molecular formula C51H47N3O7 B1227664 5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

Cat. No. B1227664
M. Wt: 813.9 g/mol
InChI Key: GCRFRIPIRUDQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide is a stilbenoid.

Scientific Research Applications

Chemical Structure and Reactivity

  • The compound is related to a class of five-membered 2,3-dioxo heterocycles. Research by Racheva et al. (2007) explored the reactions of similar structures, demonstrating the reactivity of these compounds in various chemical transformations. Such research is crucial for understanding the fundamental properties of these complex molecules and their potential applications in synthesis and drug design (Racheva et al., 2007).

Molecular and Crystalline Structure Analysis

  • Studies on compounds with similar molecular frameworks have involved detailed X-ray analysis to determine their molecular and crystalline structures, as seen in the work by Mashevskaya et al. (2004). Understanding these structures is vital for applications in materials science and pharmaceutical research (Mashevskaya et al., 2004).

Potential in Medicinal Chemistry

  • The compound's complex structure, which includes spiro[pyrrole-2,1'-pyrrolo[3,2,1-ij]quinoline] and other heterocyclic systems, may offer insights into novel drug designs. For example, Tutynina et al. (2014) discussed the spiro heterocyclization of related compounds, highlighting the potential of these molecular frameworks in medicinal chemistry (Tutynina et al., 2014).

Synthesis of Novel Compounds

  • The synthesis of new compounds using this chemical as a starting point or intermediate could lead to the discovery of substances with unique properties. The research by Tretyakov et al. (2021) on similar compounds shows the potential for creating novel molecules with diverse applications (Tretyakov et al., 2021).

properties

Product Name

5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

Molecular Formula

C51H47N3O7

Molecular Weight

813.9 g/mol

IUPAC Name

5-[2-(cyclohexen-1-yl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxamide

InChI

InChI=1S/C51H47N3O7/c55-29-30-60-42-24-14-13-23-38(42)47-51(39-31-34(27-28-40(39)53-50(51)59)26-25-33-15-5-1-6-16-33)43(48(57)52-32-41(56)35-17-7-2-8-18-35)45-49(58)61-46(37-21-11-4-12-22-37)44(54(45)47)36-19-9-3-10-20-36/h2-4,7-15,17-24,27-28,31,41,43-47,55-56H,1,5-6,16,29-30,32H2,(H,52,57)(H,53,59)

InChI Key

GCRFRIPIRUDQRJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C#CC2=CC3=C(C=C2)NC(=O)C34C(C5C(=O)OC(C(N5C4C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)NCC(C9=CC=CC=C9)O

Canonical SMILES

C1CCC(=CC1)C#CC2=CC3=C(C=C2)NC(=O)C34C(C5C(=O)OC(C(N5C4C6=CC=CC=C6OCCO)C7=CC=CC=C7)C8=CC=CC=C8)C(=O)NCC(C9=CC=CC=C9)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 2
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 3
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 4
Reactant of Route 4
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 5
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide
Reactant of Route 6
5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide

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